molecular formula C11H9BrO B2403630 1-Bromo-3-methoxynaphthalene CAS No. 5111-34-2

1-Bromo-3-methoxynaphthalene

Cat. No.: B2403630
CAS No.: 5111-34-2
M. Wt: 237.096
InChI Key: GPVSVDNPAVXAQT-UHFFFAOYSA-N
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Description

1-Bromo-3-methoxynaphthalene is an organic compound with the molecular formula C11H9BrO. It is a derivative of naphthalene, where a bromine atom is substituted at the first position and a methoxy group at the third position. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Scientific Research Applications

1-Bromo-3-methoxynaphthalene is used in various scientific research applications, including:

Safety and Hazards

Safety data sheets indicate that 1-Bromo-3-methoxynaphthalene may pose certain hazards. It is recommended to handle this compound with appropriate safety measures .

Mechanism of Action

Target of Action

1-Bromo-3-methoxynaphthalene is a chemical compound used in organic synthesis. The primary targets of this compound are often other organic molecules in a reaction mixture. It’s used as a reagent to introduce the 3-methoxynaphthalene moiety into a larger molecule .

Mode of Action

The compound can participate in various types of reactions. For instance, it can be used in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . In this process, the bromine atom in this compound is replaced by an organoboron reagent, forming a new carbon-carbon bond .

Result of Action

The result of this compound’s action is the formation of a new organic compound. The exact nature of this compound depends on the other reactants present in the reaction and the conditions under which the reaction is carried out .

Disclaimer: This article is intended for informational purposes only The use of this compound should be performed by trained professionals in a controlled environment following all safety protocolsAlways consult with a trained professional or refer to the material safety data sheet (MSDS) for handling instructions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-methoxynaphthalene can be synthesized through the bromination of 3-methoxynaphthalene. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, concentration, and reaction time to maximize yield and purity. The product is then purified through techniques such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-methoxynaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium cyanide (NaCN) in the presence of a suitable solvent.

    Coupling Reactions: Palladium catalysts (Pd) and bases such as potassium carbonate (K2CO3) in an organic solvent like tetrahydrofuran (THF).

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4).

Major Products:

    Substitution Reactions: 3-Methoxybenzonitrile.

    Coupling Reactions: Biaryl derivatives.

    Reduction Reactions: 3-Methoxynaphthalene.

Comparison with Similar Compounds

  • 1-Bromo-2-methylnaphthalene
  • 1-Bromo-4-methoxynaphthalene
  • 1-Bromonaphthalene

Comparison: 1-Bromo-3-methoxynaphthalene is unique due to the specific positioning of the bromine and methoxy groups, which can influence its reactivity and the types of reactions it undergoes. For example, 1-Bromo-4-methoxynaphthalene has the methoxy group at the fourth position, which can lead to different reactivity patterns and product distributions in chemical reactions .

Properties

IUPAC Name

1-bromo-3-methoxynaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrO/c1-13-9-6-8-4-2-3-5-10(8)11(12)7-9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPVSVDNPAVXAQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC=CC=C2C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5111-34-2
Record name 1-bromo-3-methoxynaphthalene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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